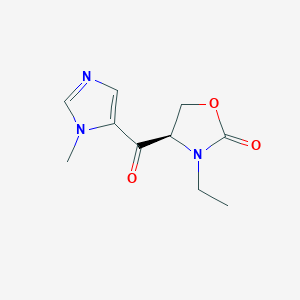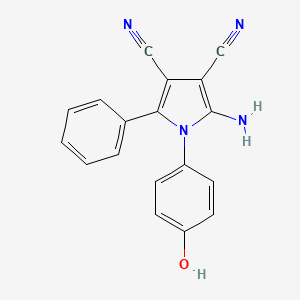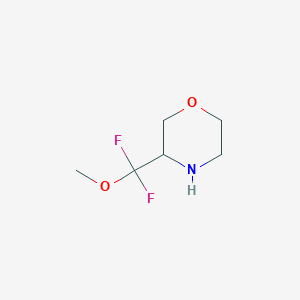![molecular formula C14H13NO7S B12871442 2-{4-[(Benzenesulfonyl)methyl]-5-nitrofuran-2-yl}-1,3-dioxolane CAS No. 115663-38-2](/img/structure/B12871442.png)
2-{4-[(Benzenesulfonyl)methyl]-5-nitrofuran-2-yl}-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Nitro-4-((phenylsulfonyl)methyl)furan-2-yl)-1,3-dioxolane is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Nitro-4-((phenylsulfonyl)methyl)furan-2-yl)-1,3-dioxolane typically involves multiple steps, starting with the preparation of the furan ring. The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones For instance, nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while the phenylsulfonylmethyl group can be introduced through a sulfonylation reaction using phenylsulfonyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-(5-Nitro-4-((phenylsulfonyl)methyl)furan-2-yl)-1,3-dioxolane can undergo various chemical reactions, including:
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The phenylsulfonylmethyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Sodium hydride, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can produce various oxidized forms of the compound .
Scientific Research Applications
2-(5-Nitro-4-((phenylsulfonyl)methyl)furan-2-yl)-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Nitro-4-((phenylsulfonyl)methyl)furan-2-yl)-1,3-dioxolane involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects . The phenylsulfonylmethyl group may also contribute to the compound’s activity by enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
2-(5-Nitrofuran-2-yl)-1,3-dioxolane: Similar structure but lacks the phenylsulfonylmethyl group.
2-(5-Nitro-4-methylfuran-2-yl)-1,3-dioxolane: Similar structure but has a methyl group instead of the phenylsulfonylmethyl group.
Uniqueness
2-(5-Nitro-4-((phenylsulfonyl)methyl)furan-2-yl)-1,3-dioxolane is unique due to the presence of both the nitro and phenylsulfonylmethyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
115663-38-2 |
|---|---|
Molecular Formula |
C14H13NO7S |
Molecular Weight |
339.32 g/mol |
IUPAC Name |
2-[4-(benzenesulfonylmethyl)-5-nitrofuran-2-yl]-1,3-dioxolane |
InChI |
InChI=1S/C14H13NO7S/c16-15(17)13-10(8-12(22-13)14-20-6-7-21-14)9-23(18,19)11-4-2-1-3-5-11/h1-5,8,14H,6-7,9H2 |
InChI Key |
WPWYZYXLYUDZBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC(=C(O2)[N+](=O)[O-])CS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Amino-3-ethyl-6-hydroxyisoxazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B12871374.png)



![5-(Benzo[d]thiazol-2-yl)-3-methylisoxazole](/img/structure/B12871402.png)

-, (SP-4-3)-](/img/structure/B12871410.png)




![[1,2,4]Triazolo[3,4-a][2,7]naphthyridine-3-carboxylic acid](/img/structure/B12871423.png)
